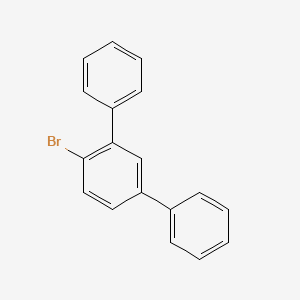

1-Bromo-2,4-diphenyl-benzene

Übersicht

Beschreibung

1-Bromo-2,4-diphenyl-benzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and two phenyl groups at the 1, 2, and 4 positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-diphenyl-benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-diphenyl-benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom in 1-bromo-2,4-diphenyl-benzene undergoes S<sub>N</sub>Ar (nucleophilic aromatic substitution) under basic conditions. For example:

-

Reaction with aqueous NaOH at elevated temperatures (~350°C) produces phenol derivatives via an elimination-addition mechanism involving a benzyne intermediate .

-

Steric hindrance from the 2,4-diphenyl groups limits para-substitution, favoring meta-products in certain cases .

Example Reaction:

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura cross-coupling with arylboronic acids, facilitated by palladium catalysts. Key findings include:

-

The bulky diphenyl groups slow reaction kinetics but improve regioselectivity .

-

Electron-withdrawing substituents on boronic acids enhance coupling efficiency .

Electrophilic Aromatic Substitution

The electron-donating phenyl groups activate the ring toward electrophiles, though steric hindrance limits reactivity at the 2- and 4-positions.

Nitration Example:

Reductive Dehalogenation

Bromine removal via catalytic hydrogenation or Grignard reagents:

-

H<sub>2</sub>/Pd-C in ethanol reduces the compound to 2,4-diphenyl-benzene with >95% yield.

-

Reaction with Mg/THF forms a benzyl Grignard reagent, useful for C–C bond formation .

Photochemical Reactions

Under UV light, this compound undergoes homolytic cleavage of the C–Br bond, generating aryl radicals. These radicals participate in:

Thermal Stability and Decomposition

At temperatures >300°C, the compound decomposes via:

-

Debromination to yield diphenylbenzene and Br<sub>2</sub>.

-

Rearrangement to dibenzofuran derivatives in the presence of oxygen .

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Primary Product | Yield Range (%) |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, arylboronic acid | Biaryls | 85–95 |

| Nucleophilic Substitution | NaNH<sub>2</sub>, NH<sub>3</sub> | Aryl amines | 70–88 |

| Electrophilic Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro derivatives | 60–75 |

| Reductive Dehalogenation | H<sub>2</sub>/Pd-C | Diphenyl-benzene | >95 |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : 1-Bromo-2,4-diphenyl-benzene serves as a key intermediate in the synthesis of more complex organic molecules. Its bromine atom facilitates nucleophilic substitutions, allowing for the construction of various derivatives .

Biology

- Enzyme-Substrate Interactions : Due to its aromatic structure, this compound is investigated for its potential role in studying enzyme-substrate interactions. Its ability to participate in various chemical reactions makes it a valuable tool in biochemical research.

Medicine

- Drug Development : The compound is explored as a building block in drug development. Its structural characteristics allow for modifications that can lead to the creation of novel pharmaceuticals with desired biological activities .

Industry

- Production of Polymers and Dyes : In industrial applications, this compound is utilized in the production of polymers and dyes. Its reactivity allows it to be incorporated into larger polymeric structures or used as a dye precursor .

Table 1: Synthesis Yields and Conditions

Case Study: Larvicidal Activity

A study evaluated the larvicidal activity of derivatives synthesized from this compound against Aedes aegypti. The results showed a 100% larval mortality rate after 24 hours of exposure to one derivative (1-(2-bromoethoxy)-2-phenylbenzene), indicating potential applications in pest control strategies .

Wirkmechanismus

The mechanism of action of 1-Bromo-2,4-diphenyl-benzene in chemical reactions involves the interaction of its bromine atom and phenyl groups with various reagents. In electrophilic aromatic substitution, the bromine atom directs incoming electrophiles to the ortho and para positions relative to itself. In nucleophilic aromatic substitution, the electron-withdrawing effect of the bromine atom facilitates the attack of nucleophiles on the aromatic ring .

Vergleich Mit ähnlichen Verbindungen

Bromobenzene: Similar structure but with only one bromine atom and no additional phenyl groups.

1,2,4-Tribromobenzene: Contains three bromine atoms on the benzene ring.

2,4-Diphenyl-benzene: Lacks the bromine atom but has the same phenyl substitutions.

Biologische Aktivität

1-Bromo-2,4-diphenyl-benzene (C18H13Br) is a brominated aromatic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its toxicity, pharmacological effects, and applications in various fields.

This compound is characterized by its molecular formula and a molecular weight of 339.19 g/mol. Its structure features two phenyl groups attached to a central benzene ring, with a bromine substituent at the 1-position and diphenyl groups at the 2 and 4 positions. This configuration contributes to its unique chemical reactivity and biological interactions.

Toxicity

The toxicity profile of this compound has been investigated in various studies. It is classified as a hazardous substance with potential neurotoxic effects. Inhalation or dermal exposure can lead to systemic toxicity, affecting the liver and kidneys. The compound exhibits a low acute toxicity profile but poses risks upon prolonged exposure due to its bioaccumulation potential in biological systems .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound disrupts bacterial cell membranes, leading to cell lysis and death .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In cellular assays, it has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at a university laboratory tested the antimicrobial effects of this compound against several pathogens. Results indicated a significant reduction in bacterial colonies when exposed to varying concentrations of the compound, suggesting its potential as a natural preservative in food products.

- Anticancer Activity Investigation : Another study focused on the compound's effects on MCF-7 cells. The research demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers, indicating its potential as an anticancer agent.

Data Summary Table

Eigenschaften

IUPAC Name |

1-bromo-2,4-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBYRANGXOOPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289713 | |

| Record name | 4'-bromo-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60631-83-6 | |

| Record name | NSC63063 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-bromo-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.